molecular formula C10H8FN3S B1531388 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098103-87-6

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1531388
CAS No.: 2098103-87-6
M. Wt: 221.26 g/mol
InChI Key: XSFVSTIXYBKWHI-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C10H8FN3S and its molecular weight is 221.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized novel compounds related to 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile, demonstrating significant antimicrobial properties. For instance, novel Schiff bases using derivatives of thiophene-carbonitrile showed excellent in vitro antimicrobial activity, with some derivatives exhibiting superior activity compared to others (Puthran et al., 2019). Additionally, fluoro-substituted benzo[b]pyran compounds related to the core structure have been tested against human cancer cell lines, including lung, breast, and CNS cancers, showing anticancer activity at low concentrations (Hammam et al., 2005).

Corrosion Inhibition

Compounds derived from thiophene-carbonitrile have been evaluated as corrosion inhibitors for materials like carbon steel in acidic environments. Pyrazole derivatives, in particular, were found to inhibit corrosion effectively, suggesting their potential application in protecting materials from acid-induced degradation. The adsorption of these compounds on the steel surface followed Langmuir isotherm, indicating a strong interaction between the inhibitors and the metal surface (Motawea & Abdelaziz, 2015).

Potential Anticancer Properties

The exploration of thiophene-carbonitrile derivatives for anticancer activity has yielded promising results. Some newly synthesized arylazothiophene and arylazopyrazole derivatives have shown significant in vitro and in vivo cytotoxicity against Ehrlich ascites cells, with certain compounds targeted for further studies due to their high activity levels (Fadda et al., 2012). This suggests the potential of these compounds in developing new anticancer drugs.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-thiophen-3-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3S/c11-2-3-14-9(6-12)5-10(13-14)8-1-4-15-7-8/h1,4-5,7H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFVSTIXYBKWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)C#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
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1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
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1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
Reactant of Route 4
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
Reactant of Route 5
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
Reactant of Route 6
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.